molecular formula C8H6N2O2 B11721066 5-(Furan-2-yl)pyrimidin-2-ol CAS No. 1111103-78-6

5-(Furan-2-yl)pyrimidin-2-ol

Cat. No.: B11721066
CAS No.: 1111103-78-6
M. Wt: 162.15 g/mol
InChI Key: BITXOXRVTVTBNZ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)pyrimidin-2-ol is a heterocyclic compound that features a furan ring fused to a pyrimidine ring with a hydroxyl group at the second position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminofuran with a suitable diketone or aldehyde under acidic or basic conditions to form the pyrimidine ring. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

5-(Furan-2-yl)pyrimidin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the heterocyclic rings play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)pyrimidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-(Furan-2-yl)pyrimidin-4-ol: Similar structure but with the hydroxyl group at a different position, leading to different chemical and biological properties.

Uniqueness

5-(Furan-2-yl)pyrimidin-2-ol is unique due to the presence of the hydroxyl group at the second position of the pyrimidine ring, which can significantly influence its chemical reactivity and interaction with biological targets

Properties

CAS No.

1111103-78-6

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

5-(furan-2-yl)-1H-pyrimidin-2-one

InChI

InChI=1S/C8H6N2O2/c11-8-9-4-6(5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11)

InChI Key

BITXOXRVTVTBNZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CNC(=O)N=C2

Origin of Product

United States

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